molecular formula C6H2BrClFNO B1450677 3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde CAS No. 2090368-64-0

3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde

Cat. No. B1450677
M. Wt: 238.44 g/mol
InChI Key: FOLCLNSBURVVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde” is a chemical compound with the CAS Number: 2090368-64-0. It has a molecular weight of 238.44 and is typically in solid form .


Physical And Chemical Properties Analysis

“3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde” is typically in solid form . The compound has a molecular weight of 238.44 .

Scientific Research Applications

  • Synthesis and Application of Trifluoromethylpyridines

    • Scientific Field : Agrochemical and Pharmaceutical Industries .
    • Summary of the Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
    • Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Synthesis of Fluorinated Pyridines

    • Scientific Field : Organic Chemistry .
    • Summary of the Application : Fluoropyridines have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
    • Methods of Application : Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
    • Results or Outcomes : Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .
  • Metal-free Site-selective C–N Bond-forming Reaction

    • Scientific Field : Organic Chemistry .
    • Summary of the Application : This paper presents a metal-free method for highly site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines .
    • Methods of Application : The preferred coupling site can be tuned from the fluorine group bearing the N-heterocyclic ring to the chlorine group when changing from the pyridine ring to the pyrimidine ring .
    • Results or Outcomes : A wide range of halogenated groups were generated, which have a wide utility for organic synthesis .
  • Synthesis of Fluorinated Pyridines

    • Scientific Field : Heterocyclic Chemistry .
    • Summary of the Application : Fluoropyridines have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
    • Methods of Application : Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
    • Results or Outcomes : Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
  • Useful Intermediate for Pharmaceutical and Organic Synthesis

    • Scientific Field : Pharmaceutical and Organic Synthesis .
    • Summary of the Application : 4-Bromo-3-chloro-2-fluoropyridine is a useful intermediate for pharmaceutical and organic synthesis .
    • Methods of Application : The specific methods of application are not provided .
    • Results or Outcomes : The specific results or outcomes are not provided .
  • Molecular Scaffold for Active Pharmaceutical Ingredients (APIs)

    • Scientific Field : Pharmaceutical Chemistry .
    • Summary of the Application : 5-Bromo-2-fluoropyridine has been used as a molecular scaffold for many active pharmaceutical ingredients (APIs) such as inhibitors of neuropeptide Y receptor Y5, inhibitors of the main protease of SARS-CoV-2 and inhibitors of indoleamine-2,3-dioxygenase-1 in cancer immunotherapy .
    • Methods of Application : The specific methods of application are not provided .
    • Results or Outcomes : The specific results or outcomes are not provided .
  • Synthesis of Fluorinated Pyridines

    • Scientific Field : Heterocyclic Chemistry .
    • Summary of the Application : Fluoropyridines have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
    • Methods of Application : Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
    • Results or Outcomes : Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
  • Metal-free Site-selective C–N Bond-forming Reaction

    • Scientific Field : Organic Chemistry .
    • Summary of the Application : This paper presents a metal-free method for highly site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines .
    • Methods of Application : The preferred coupling site can be tuned from the fluorine group bearing the N-heterocyclic ring to the chlorine group when changing from the pyridine ring to the pyrimidine ring .
    • Results or Outcomes : A wide range of halogenated pyridines preferentially reacted with amines at the fluorine group of the pyridine ring to generate monosubstituted halogenated pyridines with high selectivities .
  • Useful Intermediate for Pharmaceutical and Organic Synthesis

    • Scientific Field : Pharmaceutical and Organic Synthesis .
    • Summary of the Application : 4-Bromo-3-chloro-2-fluoropyridine is a useful intermediate for pharmaceutical and organic synthesis .
    • Methods of Application : The specific methods of application are not provided .
    • Results or Outcomes : The specific results or outcomes are not provided .
  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : 5-Bromo-2-fluoropyridine has been used as a molecular scaffold for many active pharmaceutical ingredients (APIs) such as inhibitors of neuropeptide Y receptor Y5, inhibitors of the main protease of SARS-CoV-2 and inhibitors of indoleamine-2,3-dioxygenase-1 in cancer immunotherapy .
  • Methods of Application : The specific methods of application are not provided .
  • Results or Outcomes : The specific results or outcomes are not provided .

properties

IUPAC Name

3-bromo-2-chloro-5-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO/c7-5-3(2-11)4(9)1-10-6(5)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLCLNSBURVVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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